(R)-(-)-2-Methyl-2,4-pentanediol

Protein Crystallography Structural Biology Chiral Additives

(R)-(-)-2-Methyl-2,4-pentanediol (CAS 64229-01-2) is a chiral vicinal diol characterized by a tertiary branching at the 2-position. This compound exists as one of two enantiomers of 2-methyl-2,4-pentanediol, with the (R)-enantiomer exhibiting specific optical rotation [α]22/D −21° (neat).

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 64229-01-2
Cat. No. B108718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-2-Methyl-2,4-pentanediol
CAS64229-01-2
Synonyms2,2’-(((3-Methylpentane-1,5-diyl)bis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) Dimesylate;  Atracurium EP Impurity I
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)O)O
InChIInChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1
InChIKeySVTBMSDMJJWYQN-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-2-Methyl-2,4-pentanediol: Technical Procurement Overview for Chiral Research Applications


(R)-(-)-2-Methyl-2,4-pentanediol (CAS 64229-01-2) is a chiral vicinal diol characterized by a tertiary branching at the 2-position [1]. This compound exists as one of two enantiomers of 2-methyl-2,4-pentanediol, with the (R)-enantiomer exhibiting specific optical rotation [α]22/D −21° (neat) . It is predominantly employed as a chiral crystallizing agent in protein structural biology and as a chiral reagent or intermediate in asymmetric synthesis . The compound is fully miscible with water and has a boiling point of 197 °C (lit.) and a density of 0.92 g/mL at 20 °C .

Why Racemic MPD or the (S)-Enantiomer Cannot Replace (R)-(-)-2-Methyl-2,4-pentanediol in Critical Applications


The substitution of (R)-(-)-2-methyl-2,4-pentanediol with its racemic mixture or the (S)-enantiomer leads to significant, quantifiable losses in performance for chirally-sensitive applications. In protein crystallization, (R)-MPD produces crystals with superior order and higher resolution compared to (S)-MPD due to preferential interaction with the protein surface [1][2]. Furthermore, the racemate exhibits diminished performance because the less-effective (S)-enantiomer dilutes the crystallization-enhancing properties of the (R)-enantiomer [1]. In asymmetric synthesis, the use of the pure (R)-enantiomer is non-negotiable for achieving high stereochemical fidelity; the racemate introduces an inactive or counterproductive stereoisomer that compromises product enantiopurity [3].

Quantitative Differentiation of (R)-(-)-2-Methyl-2,4-pentanediol: Head-to-Head Evidence Versus Comparators


Superior Protein Crystal Quality: (R)-MPD vs. (S)-MPD in Lysozyme Crystallography

In a controlled study crystallizing lysozyme, (R)-(-)-2-methyl-2,4-pentanediol consistently produced crystals with higher structural order and yielded superior resolution protein structures compared to the (S)-(+)-enantiomer. This demonstrates a clear enantiomer-dependent effect on crystallization outcomes [1].

Protein Crystallography Structural Biology Chiral Additives

Enantioselective Uptake in Crystals: Preferential Binding of (R)-MPD from Racemic Mixtures

Analysis of lysozyme crystals grown from a racemic (RS)-2-methyl-2,4-pentanediol mixture revealed that crystal contacts were made exclusively by the (R)-enantiomer. This provides direct evidence of preferential binding and enantioselective partitioning at the protein-solvent interface [1].

Chiral Recognition Crystallization Protein-Ligand Interaction

Enantiomeric Excess Achievable via Membrane Separation: Quantifying Chiral Discrimination

A homochiral metal-organic framework (MOF) membrane demonstrated the ability to separate racemic 2-methyl-2,4-pentanediol, achieving a quantifiable enantiomeric excess. This provides a measurable baseline for chiral discrimination of the diol [1].

Chiral Separation Membrane Technology Process Development

Quantitative Optical Purity for Quality Control and Regulatory Compliance

The specific optical rotation of (R)-(-)-2-methyl-2,4-pentanediol is a critical, well-documented parameter that ensures enantiomeric purity and batch-to-batch consistency. The established value of [α]22/D −21° (neat) provides a precise, measurable benchmark for analytical verification .

Analytical Chemistry Quality Control Regulatory Affairs

Asymmetric Hydrogenation: Selective Production of (R)-MPD Over Other Alcohols

A Wool-Pd complex catalyst enables the asymmetric hydrogenation of diacetone alcohol to produce (R)-2-methyl-2,4-pentanediol. This same catalyst system can also asymmetrically hydrogenate 3-methyl-2-butanone to (R)-3-methyl-2-butanol, demonstrating a broader applicability for generating (R)-configured secondary alcohols [1].

Asymmetric Catalysis Process Chemistry Green Chemistry

Proven Application Scenarios for (R)-(-)-2-Methyl-2,4-pentanediol Based on Quantitative Evidence


High-Resolution Protein Crystallography of Lysozyme and Structurally Related Proteins

Utilize (R)-(-)-2-methyl-2,4-pentanediol as a chiral crystallizing agent to achieve superior crystal order and higher resolution in protein structure determination, as demonstrated in lysozyme crystallization studies where (R)-MPD outperformed the (S)-enantiomer [1]. The preferential interaction of the (R)-enantiomer with the protein surface ensures optimal crystal contacts and diffraction quality, making it the preferred precipitant for challenging structural biology targets.

Chiral Membrane Separation Process Development and Validation

Employ racemic 2-methyl-2,4-pentanediol as a test substrate for the development and validation of novel chiral separation technologies, such as homochiral MOF membranes. The established enantiomeric excess of 35.5 ± 2.5% achievable under specific conditions provides a quantitative benchmark for evaluating membrane performance and optimizing separation parameters for process-scale applications [2].

Analytical Quality Control and Regulatory Compliance in Pharmaceutical Manufacturing

Leverage the well-defined specific optical rotation of [α]22/D −21° (neat) as a primary quality control specification for incoming (R)-(-)-2-methyl-2,4-pentanediol batches. This parameter allows for rapid, cost-effective verification of enantiomeric purity using standard polarimetry, ensuring compliance with GMP guidelines and batch-to-batch consistency in pharmaceutical intermediate manufacturing .

Asymmetric Synthesis of (R)-Configured Pharmaceutical Intermediates

Use (R)-(-)-2-methyl-2,4-pentanediol as a chiral building block or chiral auxiliary in the asymmetric synthesis of (R)-configured active pharmaceutical ingredients (APIs). Its demonstrated production via Wool-Pd catalyzed asymmetric hydrogenation of diacetone alcohol provides a scalable, green chemistry route for generating this valuable chiral synthon [3].

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